(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
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Description
The compound “(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar trifluoromethylphenyl structure was synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC . Another related compound, (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one, was reported with a molecular weight of 364.33 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds with structures similar to the one have been synthesized for various purposes, including the development of new drugs and materials. For example, Sting and Seebach (1996) discuss the synthesis of amino acid derivatives using enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid (Sting & Seebach, 1996).
Heterocyclic Compound Synthesis : Research by Sarvaiya, Gulati, and Patel (2019) demonstrates the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are similar in some aspects to the compound and have antimicrobial activities (Sarvaiya, Gulati, & Patel, 2019).
Biological Applications
- Lipoxygenase Inhibitors : A study by Aziz‐ur‐Rehman et al. (2016) discusses the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, highlighting the potential biological activities of similar compounds (Aziz‐ur‐Rehman et al., 2016).
Material Science and Other Applications
- Luminescence Properties : Moriguchi et al. (2017) explore the synthesis and luminescence properties of europium (III) complexes with derivatives similar to the compound . These complexes have potential applications in material sciences (Moriguchi, Hirosaki, Jalli, Tsuge, & Yoza, 2017).
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O3/c1-30-13-7-5-11(6-8-13)25-16(29)14(15(28)18(22,23)24)27-26-12-4-2-3-10(9-12)17(19,20)21/h2-9,28H,1H3,(H,25,29)/b15-14-,27-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLJOMZFICIDPF-OHNRMDLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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